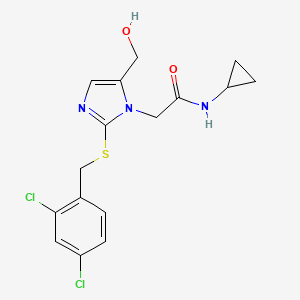
N-cyclopropyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H17Cl2N3O2S and its molecular weight is 386.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopropyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research findings.
The compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities. Imidazole itself is a five-membered heterocyclic compound that is integral in various biochemical processes. The specific structure of this compound allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that certain imidazole-containing compounds demonstrate effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy can be quantified by measuring the zone of inhibition in millimeters when tested against these bacteria.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) |
|---|---|
| N-cyclopropyl derivative | TBD |
| Streptomycin (control) | 28 (E. coli) |
The exact values for this compound need to be established through experimental studies.
Antitumor Activity
Imidazole derivatives are also noted for their antitumor properties . Some studies suggest that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells. The precise mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.
Case Studies and Research Findings
A notable study highlighted the synthesis and evaluation of various imidazole derivatives, including those similar to this compound. These derivatives were assessed for their biological activities, revealing promising results in both antimicrobial and anticancer assays.
Example Case Study
In a comparative study on the efficacy of imidazole derivatives:
- Objective : To evaluate the antimicrobial effects of synthesized compounds.
- Methodology : Compounds were tested using the cylinder well diffusion method.
- Results : Certain derivatives exhibited significant zones of inhibition against E. coli and B. subtilis, suggesting potential therapeutic applications.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2S/c17-11-2-1-10(14(18)5-11)9-24-16-19-6-13(8-22)21(16)7-15(23)20-12-3-4-12/h1-2,5-6,12,22H,3-4,7-9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJLKVTWOKJKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CN=C2SCC3=C(C=C(C=C3)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













